![molecular formula C15H15F2NO2S B2382581 N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide CAS No. 446826-76-2](/img/structure/B2382581.png)
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide is a novel small molecule compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a propanamide moiety containing a 5-methylfuran group.
准备方法
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a difluoromethylsulfanyl-substituted phenylboronic acid with a 5-methylfuran-2-yl halide, followed by amidation to form the final product.
化学反应分析
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorine-containing heterocycles, which are core moieties of biologically and pharmacologically active ingredients.
Biology: It is employed in the study of biological systems and the development of new therapeutic agents due to its unique chemical structure and potential biological activity.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide can be compared with other similar compounds, such as:
Furan derivatives: These compounds exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Indole derivatives: Indole-containing compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its difluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-10-2-5-12(20-10)6-9-14(19)18-11-3-7-13(8-4-11)21-15(16)17/h2-5,7-8,15H,6,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXZQXRBXUAZOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)
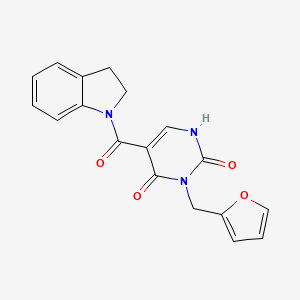
![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)
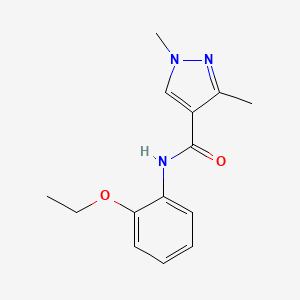
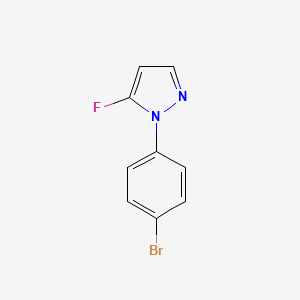
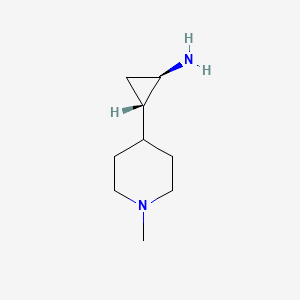
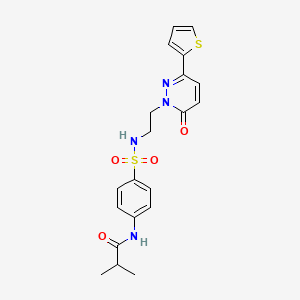
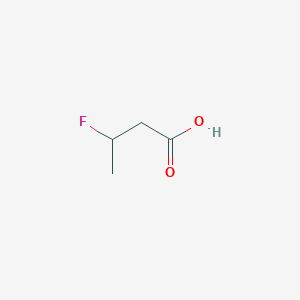
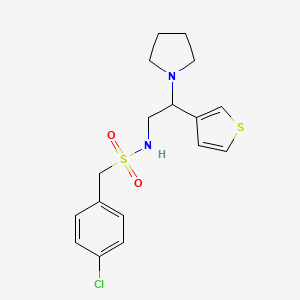
![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
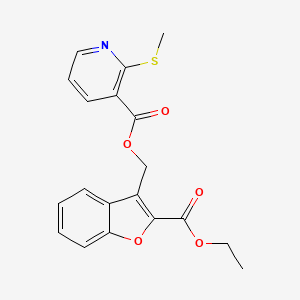
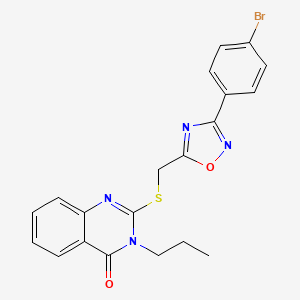
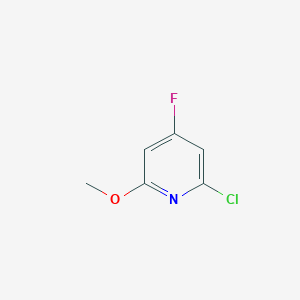
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
